2-Chloro-N,N-diphenylpropanamide
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Overview
Description
2-Chloro-N,N-diphenylpropanamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of propanamide, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is attached to the second carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diphenylpropanamide typically involves the reaction of 2-chloropropanoyl chloride with diphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Chloropropanoyl chloride+Diphenylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diphenylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, such as oxindoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Phenylamino-1-propanol or other reduced forms.
Oxidation: Oxindole frameworks and other oxidized products.
Scientific Research Applications
2-Chloro-N,N-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diphenylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N,N-diphenylbenzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness: 2-Chloro-N,N-diphenylpropanamide is unique due to its specific substitution pattern and the presence of both phenyl groups and a chlorine atom
Properties
IUPAC Name |
2-chloro-N,N-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-12(16)15(18)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNUNGKNWBDEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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